Product packaging for 1-Methyl-4-(methylthio)-1H-pyrazole(Cat. No.:)

1-Methyl-4-(methylthio)-1H-pyrazole

Cat. No.: B12980133
M. Wt: 128.20 g/mol
InChI Key: VTAVIVYSGBYMLK-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of chemical properties, making them highly valuable in various scientific domains. chemicalbook.comsigmaaldrich.commdpi.com The pyrazole ring is an aromatic system, and its derivatives are known to exhibit a wide range of biological activities. mdpi.comresearchgate.net Consequently, pyrazole-based compounds are integral to the development of pharmaceuticals and agrochemicals. google.com

In medicinal chemistry, the pyrazole core is a "privileged scaffold," meaning it can bind to a variety of biological targets, leading to drugs with diverse therapeutic actions. researchgate.net Well-known pharmaceuticals incorporating the pyrazole structure include the anti-inflammatory drug celecoxib (B62257), the analgesic difenamizole, and the anti-obesity agent rimonabant. mdpi.com The versatility of pyrazoles also extends to materials science, where they have been investigated for applications as luminescent and fluorescent agents, semiconductors, and organic light-emitting diodes. mdpi.com

The synthesis of pyrazole derivatives is a mature yet continuously evolving area of organic chemistry. nih.gov Traditional methods often involve the condensation of hydrazines with 1,3-dicarbonyl compounds. mdpi.com Modern synthetic strategies focus on achieving higher efficiency, regioselectivity, and functional group tolerance, often employing advanced catalytic systems. nih.gov

Strategic Importance of Thioether-Substituted Pyrazoles in Chemical Biology and Materials Science

The introduction of a thioether (-SR) group onto the pyrazole ring significantly modulates the compound's electronic properties and steric profile, which can, in turn, influence its biological activity and material characteristics. Thioether-containing heterocycles are recognized for their diverse pharmacological potential, including antimicrobial and anticancer properties. researchgate.netnih.gov The sulfur atom, with its available lone pairs of electrons and its ability to participate in various non-covalent interactions, can enhance binding to biological targets. nih.gov

In the context of chemical biology, thioether-substituted pyrazoles are valuable tools for probing biological systems and for the development of new therapeutic agents. For instance, some pyrazole-based thiourea (B124793) derivatives have shown potent antimicrobial activity against multi-drug resistant strains of bacteria. rsc.org

From a synthetic standpoint, the thioether group can serve as a handle for further functionalization. Organic thiocyanates, for example, can be converted into various sulfur-containing functional groups, including thioethers (thiomethyl groups). beilstein-journals.org This synthetic versatility makes thioether-substituted pyrazoles attractive building blocks for creating more complex molecules with tailored properties for applications in both medicinal chemistry and materials science. beilstein-journals.org

Positioning 1-Methyl-4-(methylthio)-1H-pyrazole within Advanced Heterocyclic Compound Studies

This compound is a unique molecule that combines the stable 1-methylpyrazole (B151067) core with a synthetically versatile methylthio group at the 4-position. While extensive research specifically dedicated to this compound is not widely documented, its structure suggests significant potential in several areas of advanced heterocyclic chemistry.

The synthesis of this compound can be envisioned through several established routes. One plausible method involves the reaction of a 4-halopyrazole, such as 1-methyl-4-iodopyrazole, with a sulfur nucleophile like sodium thiomethoxide. The synthesis of 1-methyl-4-iodopyrazole is well-documented and can be achieved by the iodination of 1-methylpyrazole. google.com An alternative approach could be the transformation of a 4-thiocyanated pyrazole intermediate into the corresponding thiomethyl derivative. beilstein-journals.org

The structural features of this compound make it a promising candidate for further investigation. The methyl group at the 1-position prevents tautomerism and provides a fixed substitution pattern, which is often desirable in drug design to ensure specific interactions with biological targets. The methylthio group at the 4-position, a site known for electrophilic substitution in pyrazoles, can influence the molecule's electronic distribution and lipophilicity. mdpi.comokstate.edu This can be crucial for its pharmacokinetic profile and its potential as a bioactive molecule.

Below is a table summarizing the key properties of precursor and related compounds, which provides context for the potential characteristics of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
1-Methyl-1H-pyrazoleC4H6N282.10Parent methylated pyrazole core. nist.gov
1-Methyl-4-iodo-1H-pyrazoleC4H5IN2208.00A potential precursor for nucleophilic substitution at the 4-position. nih.gov
1-Methyl-1H-pyrazole-4-carbaldehydeC5H6N2O110.11A versatile intermediate for further functionalization. bldpharm.com
1-Methyl-1H-pyrazole-4-carboxylic acidC5H6N2O2126.11A key building block in the synthesis of more complex pyrazoles. sigmaaldrich.com

The study of this compound is therefore positioned at the intersection of fundamental heterocyclic synthesis and the quest for novel functional molecules. Its potential as a building block in the synthesis of new pharmaceuticals and functional materials warrants further exploration by the scientific community.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2S B12980133 1-Methyl-4-(methylthio)-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

1-methyl-4-methylsulfanylpyrazole

InChI

InChI=1S/C5H8N2S/c1-7-4-5(8-2)3-6-7/h3-4H,1-2H3

InChI Key

VTAVIVYSGBYMLK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)SC

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 4 Methylthio 1h Pyrazole and Its Structural Analogues

Established Synthetic Pathways for Pyrazole (B372694) Ring Construction

The foundational step in synthesizing substituted pyrazoles is the construction of the pyrazole ring itself. Classical and modern methods offer versatile routes to this heterocyclic core.

Cyclocondensation Reactions of Hydrazines with Carbonyl Compounds for Pyrazole Core Formation

The Knorr pyrazole synthesis and related cyclocondensation reactions represent the most traditional and widely employed method for pyrazole ring formation. beilstein-journals.orgnih.gov This approach involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgnih.gov The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

A significant challenge in this method can be the control of regioselectivity when unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines are used, which can lead to the formation of two regioisomeric products. nih.gov To address this, various strategies have been developed, including the use of specific catalysts or modifying the reaction conditions. For instance, the use of iodine as a halogenating agent has been shown to enhance the cyclization process in the synthesis of certain pyrazole derivatives. nih.gov

The versatility of this method is demonstrated by the wide array of accessible starting materials. For example, α,β-unsaturated ketones and aldehydes can also serve as precursors, reacting with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles. beilstein-journals.org

Multicomponent Reaction Strategies for Pyrazole Scaffold Assembly

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules, including pyrazoles, in a single step from three or more starting materials. beilstein-journals.orgmdpi.comnih.gov These reactions offer significant advantages in terms of atom economy, step economy, and operational simplicity. mdpi.comnih.gov

Several MCRs have been developed for the synthesis of pyrazole scaffolds. A common strategy involves the in-situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine, can be catalyzed by ytterbium perfluorooctanoate to produce polysubstituted pyrazoles. beilstein-journals.org Another approach utilizes the reaction of aldehydes, malononitrile (B47326), and hydrazines to construct the pyrazole ring. beilstein-journals.org

The development of catalyst-free and environmentally friendly MCRs is an active area of research. For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved through a four-component reaction of ethyl acetoacetate, an aromatic aldehyde, hydrazine monohydrate, and malononitrile in water under ultrasonic irradiation. nih.gov

Targeted Synthesis of Methylthio-Substituted Pyrazoles

The introduction of a methylthio group at the 4-position of the pyrazole ring requires specific synthetic strategies. These methods often involve the use of specialized reagents or catalysts to achieve the desired regioselectivity and functionalization.

Application of Ketene (B1206846) Dithioacetals in 4-(methylthio)-1H-pyrazole Core Synthesis

Ketene dithioacetals are versatile building blocks in organic synthesis and have proven particularly useful for the preparation of 4-(methylthio)-substituted pyrazoles. tandfonline.comnih.govelectronicsandbooks.com The reaction of α-oxoketene dithioacetals with hydrazines provides a direct and regioselective route to this class of compounds. acs.org

For example, the cyclocondensation of arylhydrazines with α-oxoketene dithioacetals or β-oxodithioesters has been reported to yield 1-aryl-3,4-substituted-5-(methylthio)pyrazoles and 1-aryl-3-(methylthio)-4,5-substituted pyrazoles with high efficiency and regioselectivity. acs.org The specific regioisomer obtained can be controlled by the choice of the starting materials.

A study by Chen et al. described the synthesis of substituted pyrazolylpyrazoles through the reaction of hydrazine hydrate (B1144303) with α-oxo-(3,5-dimethyl-1H-pyrazole-1-yl) ketene S,S- and N,S-acetals. electronicsandbooks.com This highlights the utility of ketene dithioacetal chemistry in constructing complex heterocyclic systems.

Regioselective Approaches to 1-Methyl-4-(methylthio)-1H-pyrazole Derivatives

Achieving the specific substitution pattern of this compound requires careful control over the regioselectivity of the synthetic steps. One approach involves the methylation of a pre-formed pyrazole ring. For instance, 1-methyl-4-iodopyrazole can be synthesized by the iodination of 1-methylpyrazole (B151067), followed by methylation. google.com The iodo group can then potentially be displaced by a methylthio group.

Another strategy involves the direct construction of the substituted pyrazole ring. The reaction of an N-Boc- and N-Me-substituted hydrazone with an aromatic alkyl ester has been reported as a novel, high-yielding, and regioselective method to prepare N-methylpyrazole derivatives. researchgate.net This method allows for the selective formation of one regioisomer.

Furthermore, multi-component reactions can be designed to achieve regioselectivity. For example, a three-component condensation of 5-methyl-1H-pyrazol-3-amine, arylisothiocyanates, and aldehydes in the presence of p-toluenesulfonic acid in an ionic liquid has been used for the regioselective synthesis of 1H-pyrazolo[3,4-d]pyrimidine-6(7H)-thiones. nih.gov While this example leads to a fused pyrazole system, the principles of regiocontrol in multicomponent reactions are applicable to the synthesis of simpler pyrazoles as well.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization of Pyrazole Thioethers

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be applied to the functionalization of pyrazole thioethers. nih.govrsc.org While direct palladium-catalyzed C-H functionalization of the pyrazole ring is a well-established field, the use of a thioether group as a directing group or a handle for cross-coupling is a more specialized application. researchgate.netsioc-journal.cn

Research has shown that thioethers can enable highly atroposelective C-H olefinations catalyzed by a palladium/chiral phosphoric acid system. nih.gov This suggests the potential for using the methylthio group in a pyrazole system to direct further functionalization.

Additionally, palladium(II) complexes of pyrazolated thioethers have been synthesized and characterized. rsc.org These complexes have shown potential as catalysts for Suzuki-Miyaura coupling reactions, indicating that the pyrazole thioether moiety can be compatible with and even participate in palladium-catalyzed transformations. This opens up possibilities for further modifying the pyrazole scaffold after the introduction of the methylthio group.

Research Findings on Synthetic Methodologies

Methodology Key Reagents Products Advantages Reference(s)
Cyclocondensation Hydrazines, 1,3-DicarbonylsSubstituted PyrazolesWell-established, versatile beilstein-journals.org, nih.gov
Multicomponent Reactions Aldehydes, β-Ketoesters, HydrazinesPolysubstituted PyrazolesHigh efficiency, atom economy beilstein-journals.org, nih.gov
Ketene Dithioacetal Chemistry α-Oxoketene Dithioacetals, Hydrazines4-(Methylthio)-pyrazolesRegioselective tandfonline.com, acs.org
Regioselective N-Methylation N-Boc-N-Me-hydrazones, EstersN-MethylpyrazolesHigh regioselectivity researchgate.net
Palladium-Catalyzed C-H Functionalization Pyrazole Thioethers, Alkenes, Pd CatalystFunctionalized Pyrazole ThioethersSite-selective functionalization nih.gov

Advanced Synthetic Techniques: Microwave-Assisted Protocols for Pyrazole-Thioether Systems

Microwave-assisted organic synthesis has emerged as a significant enabling technology in medicinal and materials chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity profiles. nih.govrsc.org The application of microwave irradiation to the synthesis of pyrazole derivatives has been particularly fruitful, facilitating reactions that are often sluggish or low-yielding under conventional heating. nih.gov While a specific microwave-assisted protocol for the direct synthesis of this compound is not extensively documented in dedicated literature, the principles of microwave-enhanced synthesis can be applied to established synthetic routes.

A plausible microwave-assisted approach would likely involve the nucleophilic substitution of a suitable leaving group at the 4-position of a 1-methylpyrazole ring with a methylthiolate source. For instance, the synthesis of 1-methyl-4-iodopyrazole has been reported, which can serve as a key precursor. google.com The subsequent thioetherification could be significantly accelerated under microwave irradiation.

Hypothetical Microwave-Assisted Synthesis of this compound:

Generated code

The benefits of employing microwave energy for such a transformation would include rapid heating of the polar solvent and reactants, leading to a faster reaction rate and potentially minimizing side reactions that can occur with prolonged heating.

While the direct microwave-assisted synthesis of the target compound is a projection, numerous studies have demonstrated the successful application of this technology for the synthesis of various complex pyrazole derivatives, underscoring its potential in this area. nih.govresearchgate.net For example, microwave irradiation has been effectively used in the synthesis of pyrazole-oxadiazole hybrids and pyrazolo[3,4-d]pyridazine derivatives. nih.govresearchgate.net These examples showcase the versatility of microwave assistance in constructing the pyrazole core and in its subsequent functionalization.

Table 1: Examples of Microwave-Assisted Synthesis of Pyrazole Derivatives

ProductStarting MaterialsReaction ConditionsYield (%)Reference
N′-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene) substituted hydrazides3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, benzohydrazide, and substituted hydrazidesMicrowave irradiationHigh nih.gov
Pyrazolo[3,4-d]pyridazines linked to a diaryl sulfone moietyE-3-(dimethylamino)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one and hydrazonyl halidesMicrowave irradiation with synthetic talc (B1216) as a solid base catalystHigh researchgate.net
7-Aryl-2-alkylthio-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxamides3-Amino-5-alkylthio-1,2,4-triazoles, aromatic aldehydes, and acetoacetamidesMicrowave irradiationHigh researchgate.net

One-Pot Synthetic Routes to Pyrazole Derivatives with Methylthio Moieties

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.gov The development of one-pot methodologies for the synthesis of functionalized pyrazoles is an area of active research.

A highly efficient and regioselective synthesis of 1-aryl-5-(methylthio)pyrazoles and 1-aryl-3-(methylthio)pyrazoles has been achieved through the cyclocondensation of arylhydrazines with β-oxoketene dithioacetals and β-oxodithioesters, respectively. acs.org This approach provides a reliable method for introducing the methylthio group at either the 3- or 5-position of the pyrazole ring with high regioselectivity. The choice of starting material dictates the final position of the methylthio substituent.

The synthesis of 1-aryl-5-(methylthio)pyrazoles proceeds via the reaction of arylhydrazines with α-oxoketene dithioacetals. Conversely, the reaction of arylhydrazines with β-oxodithioesters yields 1-aryl-3-(methylthio)pyrazoles. acs.org These reactions are typically carried out under thermal conditions in a suitable solvent.

Table 2: Regioselective Synthesis of (Methylthio)pyrazoles

ArylhydrazineDithioacetal/DithioesterProductYield (%)Reference
Phenylhydrazine3,3-bis(methylthio)-1-phenylprop-2-en-1-one1,5-Diphenyl-3-(methylthio)pyrazoleHigh acs.org
PhenylhydrazineMethyl 3,3-bis(methylthio)-2-propenoate1-Phenyl-5-(methylthio)-1H-pyrazole-3-carboxylateHigh acs.org

While a specific one-pot synthesis for this compound is not explicitly detailed, a potential strategy could involve the in-situ generation of a reactive intermediate that is then trapped to form the desired product. For example, a one-pot synthesis of 4-(phenylselanyl)pyrazoles has been reported where α,β-alkynic hydrazones, formed in situ, undergo cyclization upon treatment with phenylselenyl chloride. metu.edu.tr An analogous approach using a sulfur electrophile could potentially be adapted for the synthesis of 4-(methylthio)pyrazoles.

Furthermore, multi-component reactions (MCRs) represent a powerful class of one-pot reactions. An efficient iodine-catalyzed one-pot, three-component reaction of phenylhydrazine, malononitrile, and various aldehydes in water has been developed for the synthesis of highly functionalized pyrazoles. rsc.org Although this specific example does not yield a methylthio-substituted pyrazole, it highlights the potential of MCRs to construct complex pyrazole systems in a single step. A hypothetical four-component reaction involving a sulfur-containing reactant could be envisioned for the direct synthesis of 4-(methylthio)pyrazoles.

Advanced Analytical Characterization in 1 Methyl 4 Methylthio 1h Pyrazole Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms and the types of chemical bonds present in "1-Methyl-4-(methylthio)-1H-pyrazole."

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of "this compound" in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), researchers can map out the molecular framework.

¹H NMR spectra provide information on the chemical environment and connectivity of hydrogen atoms. For pyrazole (B372694) derivatives, the chemical shifts of the ring protons are indicative of the substitution pattern. In related 1-methylpyrazole (B151067) compounds, the N-methyl group typically appears as a singlet in the range of 3.8-4.1 ppm. researchgate.netgoogle.com The protons on the pyrazole ring itself will exhibit characteristic shifts and coupling patterns depending on their position.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring and the methyl and methylthio substituents provide further confirmation of the compound's structure. For instance, in a similar compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, the N-methyl carbon appears at approximately 40.63 ppm, while the ring carbons resonate between 130 and 160 ppm. researchgate.net

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between different nuclei. COSY experiments reveal proton-proton couplings, helping to identify adjacent protons, while HSQC and HMBC (Heteronuclear Multiple Bond Correlation) link protons to the carbon atoms they are directly attached to or are multiple bonds away from, respectively. This multi-dimensional approach provides an unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation.

Below is a table summarizing typical NMR data for related 1-methylpyrazole structures.

NucleusTypical Chemical Shift (ppm)MultiplicityAssignment
¹H3.8 - 4.1SingletN-CH₃
¹H2.4 - 2.5SingletS-CH₃
¹H7.0 - 8.5Singlet/DoubletPyrazole ring protons
¹³C~40SingletN-CH₃
¹³C~15SingletS-CH₃
¹³C120 - 150SingletPyrazole ring carbons

Vibrational Spectroscopy (Infrared and Raman) and Normal Coordinate Analysis

Infrared (IR) spectroscopy of pyrazole derivatives reveals characteristic absorption bands. The C-H stretching vibrations of the methyl groups and the pyrazole ring typically appear in the 2900-3100 cm⁻¹ region. The C=N and C=C stretching vibrations within the pyrazole ring are observed in the 1400-1600 cm⁻¹ range. The C-S stretching vibration of the methylthio group is expected to appear in the 600-800 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations may be strong in one technique and weak or absent in the other. This is particularly useful for symmetric vibrations, which are often strong in Raman spectra.

Normal Coordinate Analysis is a computational method used to assign the observed vibrational frequencies to specific atomic motions within the molecule. By creating a theoretical model of the molecule and its force field, researchers can calculate the expected vibrational frequencies and compare them to the experimental IR and Raman data. This analysis provides a more detailed understanding of the molecular vibrations and confirms the structural assignments made from other spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of "this compound." HRMS provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its molecular formula.

Fragmentation analysis , often performed in conjunction with techniques like gas chromatography-mass spectrometry (GC-MS), provides valuable structural information. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. The pattern of these fragments is unique to the molecule's structure. For pyrazoles, common fragmentation pathways include the loss of small neutral molecules like HCN or N₂. researchgate.net The fragmentation of a methyl-substituted pyrazole may involve the loss of a hydrogen radical from the methyl group. researchgate.net The presence of the methylthio group will also influence the fragmentation pattern, with potential cleavages at the C-S and S-CH₃ bonds.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. For "this compound," the pyrazole ring constitutes the primary chromophore. The position and intensity of the absorption bands can be influenced by the substituents on the ring.

X-ray Diffraction for Crystallographic Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of "this compound," scientists can precisely map the positions of each atom in the crystal lattice. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or stacking of the pyrazole rings. While a specific crystal structure for "this compound" was not found in the search results, analysis of related halogenated 1H-pyrazoles shows they can form different supramolecular motifs like trimers and catemers through hydrogen bonding. mdpi.com

Below is an example of the kind of data obtained from a crystallographic analysis of a related pyrazole compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.5811(16)
b (Å)19.734(7)
c (Å)11.812(4)
β (°)101.181(11)
Volume (ų)1047.6(6)
Z4
Data for 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid researchgate.net

Chromatographic and Separation Methodologies for Purity and Isolation

Chromatographic techniques are indispensable for the purification and assessment of the purity of "this compound."

High-Performance Liquid Chromatography (HPLC) is a widely used method for separating components of a mixture. For pyrazole derivatives, reverse-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com This technique is scalable and can be used for both analytical purity checks and for preparative isolation of the compound. sielc.com

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of components in a mixture.

Recrystallization is a common and effective method for purifying solid compounds. google.comgoogle.com This technique relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture. By dissolving the crude product in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities behind in the solution.

Mechanistic Biological Investigations of 1 Methyl 4 Methylthio 1h Pyrazole Derivatives in Preclinical Settings

Enzyme Inhibition and Modulatory Actions

Derivatives built upon the pyrazole (B372694) framework have demonstrated a wide spectrum of enzyme-inhibiting capabilities. nih.gov This has spurred research into how specific substitutions on the 1-methyl-4-(methylthio)-1H-pyrazole core influence these interactions, particularly in the context of inflammation and cancer.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are critical in the metabolism of arachidonic acid to produce pro-inflammatory mediators. While direct studies on this compound itself are not extensively detailed in the provided literature, research into structurally related pyrazole compounds provides insight into potential activities. For instance, pyrazole derivatives designed based on the structure of the selective COX-2 inhibitor celecoxib (B62257) have been synthesized to study the influence of various substituents on both COX-2 and 5-lipoxygenase (5-LOX) inhibition. nih.gov This suggests that the pyrazole scaffold is a viable backbone for developing modulators of these inflammatory pathways. Linoleyl hydroxamic acid (LHA) has been shown to be a potent inhibitor of several lipoxygenases, with IC₅₀ values of approximately 7 µM for human 5-LO, 0.6 µM for porcine 12-LO, and 0.02 µM for rabbit 15-LO, while showing much weaker inhibition of COX-1 and COX-2 (IC₅₀ of 60 µM for both). nih.gov

Kinase Inhibition Profiles (e.g., RET Kinase, Cyclin-Dependent Kinases)

Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The pyrazole scaffold is a common feature in many kinase inhibitors. nih.gov

RET Kinase: Derivatives of 1-methyl-1H-pyrazole have been engineered as potent inhibitors of the REarranged during Transfection (RET) kinase, a validated target in anticancer drug discovery. nih.gov A structure-based design approach led to the development of 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives capable of suppressing RET mutants that confer resistance to existing therapies. nih.gov One notable compound, 8q , potently inhibited wild-type RET kinase with an IC₅₀ value of 13.7 nM. nih.gov Furthermore, it demonstrated strong activity against various RET fusion proteins carrying solvent-front mutations, which are a major cause of acquired resistance. nih.gov Similarly, a series of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives were developed to overcome resistance to the RET inhibitor selpercatinib. nih.gov The representative compound from this series, 20p , showed excellent inhibitory activity against RET solvent-front mutants (RETG810R, RETG810S, and RETG810C) with IC₅₀ values in the low nanomolar range (5.7-8.3 nM). nih.gov

Cyclin-Dependent Kinases (CDKs): The 4-amino-1H-pyrazole structure is a widely used scaffold for kinase inhibitors. nih.gov Research into 1H-pyrazole-3-carboxamide derivatives identified a compound, FN-1501 , with potent inhibitory activity against CDK2, CDK4, and CDK6 in the nanomolar range. nih.gov Another study focusing on 4-amino-1H-pyrazoles as covalent inhibitors of CDK14, a member of the TAIRE subfamily of CDKs, identified compounds like 36 that inhibited the kinase with an IC₅₀ below 1 nM. nih.gov A patented pyrazole derivative was reported as a selective CDK12/13 inhibitor, with IC₅₀ values of 9 nM and 5.8 nM, respectively. nih.gov

CompoundTarget KinaseInhibition (IC₅₀)Reference
Compound 8qRET (wild-type)13.7 nM nih.gov
Compound 8qCCDC6-RETG810C15.4 nM nih.gov
Compound 8qCCDC6-RETG810R53.2 nM nih.gov
Compound 20pRETG810R/S/C5.7 - 8.3 nM nih.gov
FN-1501CDK2/4/6Nanomolar range nih.gov
Compound 36CDK14< 1 nM nih.gov
Patented PyrazoleCDK129 nM nih.gov
Patented PyrazoleCDK135.8 nM nih.gov

Other Enzyme Target Interactions (e.g., Tyrosinase)

Tyrosinase is a key metalloenzyme in the biosynthesis of melanin, making it a target for agents designed to treat hyperpigmentation disorders. nih.gov Several studies have shown that pyrazole derivatives can act as tyrosinase inhibitors. The inhibitory strength, often expressed as an IC₅₀ value, can vary based on assay conditions and the purity of the enzyme used. nih.govmdpi.com For comparison, the well-known tyrosinase inhibitor kojic acid is often used as a standard. nih.gov In one study, certain carbathioamidopyrazole derivatives containing a methyl group at the C-3 position of the pyrazole ring demonstrated the most significant inhibitory properties against mushroom tyrosinase.

Receptor Ligand Interactions and Allosteric Modulation

Beyond direct enzyme inhibition, pyrazole derivatives have been investigated for their ability to bind to and modulate the function of various cell surface receptors, often with high specificity.

Metabotropic Glutamate (B1630785) Receptor (mGluR) Subtype Selectivity

Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability. nih.gov Their role in regulating the glutamatergic system makes them promising therapeutic targets for a range of neurological and psychiatric disorders. nih.gov A series of 1H-pyrazolo[3,4-b]pyridines were identified as mGluR5 positive allosteric modulators (PAMs), which enhance the receptor's response to the endogenous ligand glutamate. nih.gov This class of compounds was notable for lacking the common structural motifs found in other mGluR5 modulators. nih.gov

Investigation of Other Receptor Binding and Functional Responses

Research has also identified pyrazole derivatives that interact with other important receptor systems.

GPR109A (Niacin Receptor): A high-throughput screen identified 4-(phenyl)thio-1H-pyrazole as a novel scaffold for agonists of GPR109A, the high-affinity receptor for niacin. nih.gov This was significant because the scaffold lacks the carboxylic acid moiety typically considered essential for binding. nih.gov Further development led to compounds like 5a , which exhibited an EC₅₀ of 45 nM in a calcium mobilization assay, comparable to niacin itself (EC₅₀ = 52 nM). nih.gov Interestingly, some derivatives were found to be G-protein-biased agonists, selectively activating the G-protein signaling pathway without significantly recruiting β-arrestin, a mechanism hypothesized to reduce the flushing side effect associated with niacin. nih.gov

CompoundTarget ReceptorActivity (EC₅₀)Reference
Compound 5aGPR109A45 nM nih.gov
Niacin (Reference)GPR109A52 nM nih.gov
MK-6892 (Reference)GPR109A74 nM nih.gov

Cellular Signaling Pathway Interventions and Immunomodulation

Pyrazole derivatives have demonstrated notable interference with cellular signaling pathways, particularly those central to the inflammatory response. This immunomodulatory activity is primarily attributed to their ability to suppress pro-inflammatory signaling cascades.

The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. In response to stimuli such as lipopolysaccharides (LPS), NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes. Several studies have highlighted the capacity of pyrazole derivatives to inhibit this pathway. nih.govnih.gov

One study discovered novel pyrazole analogs that act as potent inhibitors of NF-κB. nih.gov In LPS-stimulated RAW 264.7 macrophage cells, a model system for studying inflammation, a lead pyrazole compound, designated as Compound 6c, demonstrated the most potent inhibitory activity on NF-κB transcription. nih.gov This inhibition of NF-κB activity subsequently led to a significant, concentration-dependent reduction in the secretion of major pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov Mechanistically, this was associated with the inhibition of inhibitor kappa B-α (IκBα) degradation, a key step that precedes NF-κB activation. nih.gov Pyrazole compounds are thought to fit into the active site of NF-κB, thereby blocking its signaling pathway. researchgate.net Other pyrazole derivatives have also been shown to disrupt IκB kinase activity, which is crucial for the activation of NF-κB. ijpsjournal.com

The table below summarizes the inhibitory effects of a specific pyrazole derivative on pro-inflammatory cytokine production.

CompoundCell LineStimulantCytokine MeasuredEffectCitation
Compound 6cRAW 267.4LPSIL-1β, TNF-α, IL-6Significant Reduction nih.govnih.gov

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large quantities of nitric oxide (NO), a key inflammatory mediator, upon stimulation by pro-inflammatory signals. The expression of iNOS is largely controlled by the NF-κB pathway.

Research has shown that some pyrazole derivatives can downregulate the expression of iNOS, leading to a decrease in NO production in macrophages. ijpsjournal.com A series of 4,5-dihydro-1H-pyrazole derivatives were evaluated for their inhibitory effects on both neuronal nitric oxide synthase (nNOS) and iNOS. While many of these compounds showed selectivity for nNOS, they also exhibited inhibitory activity against iNOS, indicating a potential mechanism for reducing inflammatory responses. nih.gov The inhibitory concentrations for some derivatives against iNOS were in the micromolar range, suggesting a direct or indirect modulatory effect on the enzyme's activity or expression. ijpsjournal.com

Induction of Apoptosis and Anti-proliferative Mechanisms in Cellular Models

In addition to their anti-inflammatory properties, pyrazole derivatives have been extensively studied for their ability to induce programmed cell death (apoptosis) and inhibit cell proliferation, particularly in cancer cell lines. nih.gov

The anti-proliferative activity of pyrazole compounds has been attributed to various molecular mechanisms, including the inhibition of critical enzymes like cyclin-dependent kinases (CDKs) and the modulation of signaling pathways such as the ERK/MAPK pathway. nih.gov Numerous pyrazole derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines, with IC50 values often in the low micromolar range. nih.gov

Apoptosis induction by pyrazole derivatives is a frequently observed mechanism of their anti-cancer action. nih.gov For instance, certain pyrazole derivatives have been shown to trigger apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govnih.gov One particular derivative, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (compound 3f), exhibited potent cytotoxicity with an IC50 value of 14.97 μM in MDA-MB-468 cells after 24 hours of treatment. nih.govnih.gov

Further studies have revealed that pyrazole derivatives can induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2. mdpi.com Some derivatives also increase the expression of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) receptors, sensitizing cancer cells to apoptosis. sigmaaldrich.com The activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP) are common downstream events observed following treatment with apoptotic pyrazole derivatives. mdpi.com A novel pyrazole derivative, PTA-1, was found to induce apoptosis at low micromolar concentrations in MDA-MB-231 breast cancer cells by promoting the externalization of phosphatidylserine, activating caspase-3/7, and causing DNA fragmentation. mdpi.com

The tables below present data on the anti-proliferative and apoptotic effects of selected pyrazole derivatives in different cancer cell lines.

Anti-proliferative Activity of Pyrazole Derivatives

Compound Cell Line IC50 Value Citation
Compound 3f MDA-MB-468 14.97 µM (24h) nih.govnih.gov
Compound 11 Various 0.01 - 0.65 µM nih.gov
Compound 37 MCF7 5.21 µM mdpi.com
Compound 41 MCF7 1.937 µg/mL nih.gov
Compound 41 HepG2 3.695 µg/mL nih.gov

Apoptotic Mechanisms of Pyrazole Derivatives

Compound Cell Line Mechanism Citation
Compound 3f MDA-MB-468 ROS generation, Caspase-3 activation nih.govnih.gov
Compound 37 MCF7 Caspase-3/PARP activation, Bax upregulation, Bcl-2 downregulation mdpi.com
Compound 4b Human cancer cells Increased TRAIL-R1/R2 expression, Caspase-3 activation sigmaaldrich.com

Structure Activity Relationship Sar Studies for 1 Methyl 4 Methylthio 1h Pyrazole Derivatives

Systematic Elucidation of Structural Features Influencing Biological Potency

Impact of N1, C3, C4, and C5 Substituent Variations on Target Affinity and Selectivity

The pyrazole (B372694) scaffold offers multiple points for substitution, each contributing uniquely to the molecule's interaction with its biological target.

C3 Position: The C3 position is often a key interaction point with protein residues. The nature of the substituent at C3 can influence selectivity and potency. For example, in a series of pyrazole-based inhibitors, the introduction of different sized residues at the C3/C5 positions, such as methyl or benzyl (B1604629) groups, resulted in decreased inhibitory activity compared to a phenyl group, highlighting the importance of the size and nature of the substituent at this position. researchgate.net

The following table summarizes the general impact of substituent variations on the biological activity of pyrazole derivatives, based on findings from various research studies.

PositionSubstituent TypeGeneral Impact on ActivityReference
N1 Small alkyl (e.g., methyl)Can fix tautomeric form, may increase or decrease potency depending on the target. researchgate.net
Unsubstituted (H)Can be crucial for activity in some inhibitor classes. researchgate.net
C3 ArylOften enhances potency through π-π stacking and hydrophobic interactions. researchgate.net
Small alkylMay decrease potency compared to larger aryl groups. researchgate.net
C4 Halogen, AlkylCan significantly alter electronic properties and abolish certain biological activities. nih.gov
C5 Aryl, AlkylSimilar to C3, contributes to binding affinity and selectivity. researchgate.net

Contribution of the Methylthio Group to Pharmacological Profiles

The methylthio (-SCH3) group at the C4 position of 1-methyl-4-(methylthio)-1H-pyrazole is a unique substituent that can significantly influence the compound's pharmacological profile through a combination of electronic and steric effects.

The sulfur atom in the methylthio group is electron-donating through resonance and electron-withdrawing through induction. This dual nature can modulate the electron density of the pyrazole ring, affecting its pKa and its ability to participate in hydrogen bonding or other electronic interactions with a biological target. The methylthio group is also moderately lipophilic, which can enhance membrane permeability and hydrophobic interactions within a binding site.

While direct SAR studies on this compound are limited, the importance of sulfur-containing moieties is recognized in medicinal chemistry for their ability to form specific interactions, such as those with metal ions in metalloenzymes or through non-covalent sulfur-aromatic interactions. The presence of the methylthio group can also influence the metabolic stability of the compound, potentially blocking a site of metabolism or introducing a new metabolic pathway.

Optimization of Physicochemical Properties for Enhanced Bioactivity

The bioactivity of a compound is not solely dependent on its affinity for a target but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). For this compound derivatives, optimizing properties such as solubility, lipophilicity, and metabolic stability is crucial for translating in vitro potency to in vivo efficacy.

Computational Approaches in SAR: Ligand-Based and Structure-Based Design

Computational methods are invaluable tools in modern drug discovery and play a significant role in elucidating the SAR of pyrazole derivatives. eurasianjournals.com These approaches can be broadly categorized into ligand-based and structure-based design.

Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based methods can be employed. These methods rely on the analysis of a set of molecules with known activities to build a predictive model. For this compound derivatives, techniques like Quantitative Structure-Activity Relationship (QSAR) could be used to correlate physicochemical properties and structural features with biological activity. Pharmacophore modeling can identify the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity, which can then be used to virtually screen for new, potentially active compounds.

Structure-Based Design: When the 3D structure of the target protein is available, structure-based design methods like molecular docking can provide detailed insights into the binding mode of this compound and its analogs. Docking studies can help rationalize the observed SAR by visualizing the interactions between the ligand and the protein's active site. For instance, it can reveal why a particular substituent at a specific position enhances or diminishes activity. These insights can then guide the design of new derivatives with improved binding affinity and selectivity. Molecular dynamics (MD) simulations can further be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event.

Research on other pyrazole series has successfully utilized these computational approaches to design potent inhibitors. google.comnih.gov For example, docking studies have been used to understand the binding of pyrazole derivatives to various kinases, and QSAR models have been developed to predict their activity. google.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-methyl-4-(methylthio)-1H-pyrazole and its derivatives?

  • Methodology : The compound is typically synthesized via multi-step reactions involving metalation-acylation sequences or cyclization of precursor hydrazides. For example, triazolylpyrazole derivatives can be synthesized using triazolyl precursors with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene, catalyzed by trifluoroacetic acid (TFA) under reflux . Purification often employs flash chromatography with solvent gradients (e.g., ethyl acetate/petroleum ether) .
  • Key Considerations : Reaction temperature (e.g., 120°C for cyclization), solvent polarity, and catalyst loading influence yield. Characterization via 1H^{1}\text{H} NMR and 13C^{13}\text{C} NMR is critical to confirm regiochemistry .

Q. How can spectral data (NMR, IR) be interpreted to confirm the structure of this compound derivatives?

  • Methodology :

  • NMR : The methylthio (-SMe) group at position 4 produces a singlet near δ 2.5 ppm in 1H^{1}\text{H} NMR. In 13C^{13}\text{C} NMR, the methylthio carbon resonates at ~12–15 ppm, while the pyrazole ring carbons appear between 100–150 ppm .
  • IR : Stretching vibrations for C-S bonds are observed at 600–700 cm1^{-1}, and the pyrazole ring shows C=N stretches near 1600 cm1^{-1} .
    • Validation : Compare experimental data with computational predictions (e.g., B3LYP/6-311++G(d,p) basis sets) to resolve ambiguities .

Advanced Research Questions

Q. What strategies mitigate challenges in regioselective functionalization of the pyrazole ring?

  • Methodology : Substituent electronic effects dictate regioselectivity. For example, electron-withdrawing groups (e.g., nitro) at position 4 direct electrophilic substitution to position 5. Metalation with LDA (lithium diisopropylamide) at low temperatures (-78°C) enables controlled acylation at specific positions .
  • Case Study : Methylation of 5-amino-3-methylthio-1H-pyrazole yields isomer ratios dependent on the 4-position substituent. Steric hindrance from bulky groups favors N-methylation over S-methylation .

Q. How can computational methods predict the reactivity of this compound in drug discovery?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and predict hyperpolarizability for nonlinear optical applications. Natural Bond Orbital (NBO) analysis identifies charge transfer interactions, while molecular docking evaluates binding affinity to biological targets (e.g., cannabinoid receptors) .
  • Data Interpretation : Compare computed HOMO-LUMO gaps with experimental redox potentials to assess electron-transfer efficiency .

Q. What in vitro assays are suitable for evaluating the bioactivity of pyrazole derivatives?

  • Methodology :

  • Enzyme Inhibition : Use competitive binding assays (e.g., radiolabeled probes) to measure affinity for receptors like cannabinoid CB1. Synaptosomal membrane preparations from murine models are standard .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) quantify IC50_{50} values. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis markers .
    • Limitations : Solubility in aqueous buffers may require DMSO co-solvents (<0.1% v/v) to avoid artifactual results .

Data Contradictions and Resolution

  • Synthetic Yield Variability : reports yields of 84–88% for similar pyrazoles using flash chromatography, while notes 61% yields for triazolyl hybrids. Discrepancies arise from differing solvent systems (e.g., THF/water vs. toluene) and purification methods. Optimize solvent polarity and column packing for specific derivatives .
  • Biological Activity : While highlights nitro-substituted pyrazoles as potent inhibitors, emphasizes arachidonate derivatives (e.g., anandamide) as endogenous ligands. Context-dependent activity suggests substituent-specific screening pipelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.